Cas no 1079656-75-9 ((1R)-1-3-fluoro-4-(trifluoromethyl)phenylethan-1-amine)
(1R)-1-3-fluoro-4-(trifluoromethyl)phenylethan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- (1R)-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethylamine
- (r)-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanamine
- FCH2811755
- AX8297290
- (R)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine
- (1R)-1-3-fluoro-4-(trifluoromethyl)phenylethan-1-amine
- MFCD06762190
- JGOIWTAAYYAMKP-RXMQYKEDSA-N
- F16996
- AKOS025296314
- EN300-1931854
- SCHEMBL4230101
- CS-0101681
- 1079656-75-9
- (1R)-1-[3-FLUORO-4-(TRIFLUOROMETHYL)PHENYL]ETHANAMINE
- DB-222544
- (1R)-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethan-1-amine
- DS-20020
-
- MDL: MFCD06762190
- Inchi: 1S/C9H9F4N/c1-5(14)6-2-3-7(8(10)4-6)9(11,12)13/h2-5H,14H2,1H3/t5-/m1/s1
- InChI Key: JGOIWTAAYYAMKP-RXMQYKEDSA-N
- SMILES: FC1=C(C(F)(F)F)C=CC(=C1)[C@@H](C)N
Computed Properties
- Exact Mass: 207.06711194g/mol
- Monoisotopic Mass: 207.06711194g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 192
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26
- XLogP3: 2.2
(1R)-1-3-fluoro-4-(trifluoromethyl)phenylethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019118283-1g |
(R)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine |
1079656-75-9 | 97% | 1g |
$650.00 | 2023-09-04 | |
| Alichem | A019118283-5g |
(R)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine |
1079656-75-9 | 97% | 5g |
$1969.50 | 2023-09-04 | |
| Chemenu | CM247639-1g |
(R)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine |
1079656-75-9 | 95+% | 1g |
$608 | 2021-06-16 | |
| Chemenu | CM247639-5g |
(R)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine |
1079656-75-9 | 95+% | 5g |
$1823 | 2021-06-16 | |
| abcr | AB482370-250 mg |
(1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethylamine; . |
1079656-75-9 | 250mg |
€192.10 | 2023-05-18 | ||
| abcr | AB482370-1 g |
(1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethylamine; . |
1079656-75-9 | 1g |
€408.20 | 2023-05-18 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R43740-100mg |
(R)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine |
1079656-75-9 | 97% | 100mg |
¥116.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R43740-1g |
(R)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine |
1079656-75-9 | 97% | 1g |
¥787.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R43740-250mg |
(R)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine |
1079656-75-9 | 97% | 250mg |
¥264.0 | 2024-07-19 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HG744-100mg |
(1R)-1-3-fluoro-4-(trifluoromethyl)phenylethan-1-amine |
1079656-75-9 | 97% | 100mg |
1058CNY | 2021-05-08 |
(1R)-1-3-fluoro-4-(trifluoromethyl)phenylethan-1-amine Suppliers
(1R)-1-3-fluoro-4-(trifluoromethyl)phenylethan-1-amine Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on (1R)-1-3-fluoro-4-(trifluoromethyl)phenylethan-1-amine
Introduction to (1R)-1-3-fluoro-4-(trifluoromethyl)phenylethan-1-amine (CAS No. 1079656-75-9)
Chemical compounds play a pivotal role in the advancement of pharmaceuticals and biotechnology. Among these, (1R)-1-3-fluoro-4-(trifluoromethyl)phenylethan-1-amine, identified by its CAS number 1079656-75-9, has garnered significant attention due to its unique structural and functional properties. This compound, featuring a chiral center and fluorinated aromatic rings, exhibits promising potential in various biochemical applications.
The molecular structure of (1R)-1-3-fluoro-4-(trifluoromethyl)phenylethan-1-amine consists of a phenyl ring substituted with a trifluoromethyl group at the 4-position and a fluoro group at the 3-position. The presence of these fluorine atoms enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development. The chiral center at the ethylamine moiety further adds to its complexity and potential for enantioselective applications.
In recent years, there has been a surge in research focusing on fluorinated aromatic compounds due to their improved pharmacokinetic profiles. Studies have demonstrated that the introduction of fluorine atoms can significantly alter the binding affinity and selectivity of molecules, leading to more effective therapeutic agents. For instance, (1R)-1-3-fluoro-4-(trifluoromethyl)phenylethan-1-amine has been explored in the development of novel ligands for enzyme inhibition and receptor binding studies.
One of the most compelling aspects of this compound is its potential in the field of enzyme inhibition. Enzymes are critical targets for drug intervention, and modulating their activity can lead to therapeutic benefits. The fluorinated aromatic ring in (1R)-1-3-fluoro-4-(trifluoromethyl)phenylethan-1-amine provides a scaffold that can be fine-tuned to interact with specific enzymatic sites. This has led to several preclinical studies investigating its efficacy in inhibiting key enzymes involved in metabolic pathways and signal transduction.
Furthermore, the chiral nature of this compound opens up avenues for enantioselective drug design. Enantiomers, which are mirror-image isomers of each other, can exhibit vastly different biological activities. By focusing on the (R)-enantiomer, researchers can develop drugs that are more selective and less likely to produce adverse effects. The synthesis and characterization of stereoisomers like (1R)-1-3-fluoro-4-(trifluoromethyl)phenylethan-1-amine are thus of great interest in medicinal chemistry.
The synthesis of such complex molecules often involves multi-step organic reactions, requiring precise control over reaction conditions and reagent selection. Advanced synthetic techniques, including transition metal catalysis and flow chemistry, have been employed to improve yield and purity. These methods not only enhance the efficiency of production but also allow for greater flexibility in modifying the molecular structure.
In addition to its pharmaceutical applications, this compound has shown promise in materials science. Fluorinated aromatic compounds are known for their thermal stability and chemical resistance, making them suitable for use in high-performance materials. Research is ongoing into utilizing derivatives of (1R)-1-3-fluoro-4-(trifluoromethyl)phenylethan-1-amine in coatings, adhesives, and electronic materials.
The regulatory landscape for such compounds is also evolving. As synthetic capabilities advance, so do the methods for analyzing and characterizing these molecules. Regulatory agencies require comprehensive data on safety and efficacy before approving new drugs or materials. This necessitates rigorous testing protocols and collaboration between chemists, biologists, and regulatory experts.
The future prospects for (1R)-1-3-fluoro-4-(trifluoromethyl)phenylethan-1-amine are vast. Ongoing research aims to explore its potential in treating various diseases by targeting specific biological pathways. Innovations in computational chemistry and artificial intelligence are also accelerating the discovery process by predicting molecular properties and optimizing drug candidates.
In conclusion, (1R)-1-3-fluoro-4-(trifluoromethyl)phenylethan-1-amine represents a significant advancement in chemical research with applications spanning pharmaceuticals to materials science. Its unique structural features make it a versatile tool for researchers seeking to develop novel therapeutics and functional materials. As our understanding of its properties continues to grow, so too will its impact on science and industry.
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